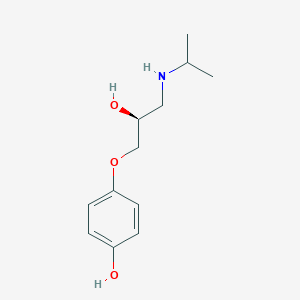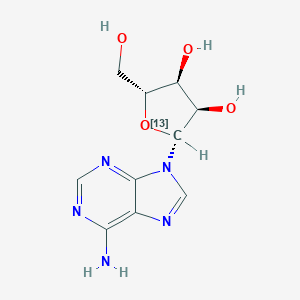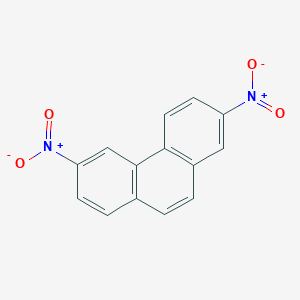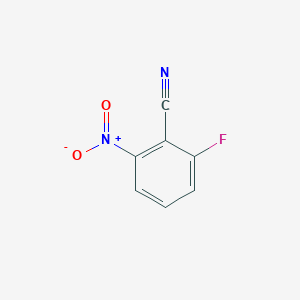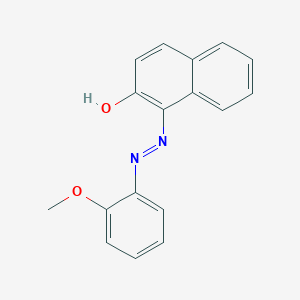
Emodin-8-glucoside
Übersicht
Beschreibung
Emodin-8-glucoside (E-8-G) is a glycosylated derivative of emodin . It’s an anthraquinone derivative isolated from various plants, including Aloe vera . E-8-G exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities .
Molecular Structure Analysis
Emodin-8-glucoside has the molecular formula C21H20O10 and a molecular weight of 432.38 . The exact molecular structure analysis is not provided in the retrieved papers.Physical And Chemical Properties Analysis
Emodin-8-glucoside is a yellow needle crystal . It’s easily soluble in lye . More detailed physical and chemical properties are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Anticancer Potential Against Nervous System Tumors
Emodin-8-glucoside has shown promise in the fight against cancers of the nervous system. Studies have demonstrated its ability to inhibit the viability and proliferation of neuroblastoma and glioblastoma cells in a dose-dependent manner . This suggests that Emodin-8-glucoside could be a valuable natural compound in developing treatments for these aggressive forms of cancer.
Immunomodulatory Effects
The immunomodulatory properties of Emodin-8-glucoside are significant for research into immune system regulation. It can potentially modulate immune responses, which is crucial for understanding autoimmune diseases and developing new immunotherapies .
Anti-inflammatory Activity
Inflammation is a common pathway in many diseases, and Emodin-8-glucoside exhibits anti-inflammatory activities. This makes it a compound of interest for developing treatments for inflammatory disorders and studying the underlying mechanisms of inflammation .
Antioxidant Properties
As an antioxidant, Emodin-8-glucoside helps in scavenging free radicals, which are linked to aging and various diseases. Research into its antioxidant capacity can lead to insights into preventing oxidative stress-related conditions .
Hepatoprotective Role
The hepatoprotective role of Emodin-8-glucoside indicates its potential in protecting the liver from damage. This is particularly relevant for research into liver diseases and the development of protective agents against hepatotoxic substances .
Enzyme Inhibition
Emodin-8-glucoside has been found to inhibit the activities of enzymes like aldose reductase and DNA topoisomerase II. This is important for understanding the role of these enzymes in diseases and could lead to the development of new inhibitors for therapeutic use .
Wirkmechanismus
Target of Action
Emodin-8-glucoside (E-8-O-G) is a glycosylated derivative of emodin, a natural anthraquinone derivative . It is involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases . It also inhibits the viability and proliferation of SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells .
Mode of Action
E-8-O-G interacts with its targets, leading to various changes. It promotes cell survival by interfering with various cycle-related proteins, such as inner centromere protein and Aurora B kinase . It also inhibits the viability and proliferation of certain cancer cells in a dose-dependent manner .
Biochemical Pathways
E-8-O-G affects several biochemical pathways. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory, antioxidant damage, inhibition of myocardial cell fibrosis, and other pharmacological effects . It also interferes with the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway .
Pharmacokinetics
Studies on emodin, the aglycone of e-8-o-g, suggest that it has low oral and intravenous bioavailability, with a long time to reach maximum plasma concentration (tmax, 244 h) and relatively low peak plasma concentration (Cmax, 020 μM) of free anthraquinones .
Result of Action
The result of E-8-O-G’s action is the inhibition of the viability and proliferation of certain cancer cells, including SK-N-AS neuroblastoma, T98G human glioblastoma multiforme, and C6 mouse glioblastoma cells . It also has anti-inflammatory, immunomodulatory, anti-fibrosis, anti-tumor, anti-viral, anti-bacterial, and anti-diabetic properties .
Action Environment
The action of E-8-O-G can be influenced by environmental factors. For example, glucose transporters SGLT1 and GLUT2 participate in the absorption of E-8-O-G, and effective hydrolysis of E-8-O-G to Emodin takes place in the intestinal epithelial cells during the process of absorption . This suggests that the metabolic pathway of E-8-O-G in vivo may change in the case of high-dose administration .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWIRQIYASIOBE-JNHRPPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23313-21-5, 52731-38-1 | |
| Record name | Emodin 8-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23313-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emodin-8-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucofrangulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052731381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMODIN-8-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY0Q8Q1T3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Emodin-8-glucoside and where is it found?
A1: Emodin-8-glucoside is an anthraquinone glycoside found in various plants, notably Rumex crispus [] and Polygonum cuspidatum [, ]. It belongs to a class of natural compounds known for their diverse biological activities.
Q2: How does Emodin-8-glucoside interact with biological targets and what are the downstream effects?
A2: Emodin-8-glucoside has shown significant binding affinity to various targets:
- Matrix metalloproteinase-13 (MMP-13): Molecular docking studies suggest Emodin-8-glucoside interacts with the catalytic site of MMP-13, potentially inhibiting its activity. MMP-13 is involved in various diseases like cancer and osteoarthritis, making its inhibition therapeutically relevant [].
- G-quadruplex DNA: This compound demonstrates a high binding affinity for G-quadruplex structures, particularly in the promoter regions of oncogenes like c-KIT and c-MYC [, , ]. This binding stabilizes the G-quadruplex, potentially inhibiting the expression of these oncogenes and offering a possible anticancer mechanism [].
- Carbonic Anhydrase VI (CA VI): Computational studies indicate Emodin-8-glucoside can bind to the catalytic domain of CA VI, potentially inhibiting its activity. CA VI dysregulation is associated with conditions like obesity and cancer, suggesting a potential therapeutic avenue for Emodin-8-glucoside [].
Q3: Are there any studies on the anticancer activity of Emodin-8-glucoside?
A3: While in vitro studies show promising results, further research is needed to confirm its efficacy.
- In vitro anti-proliferative activity: Emodin-8-glucoside demonstrated significant anti-proliferative effects against Dalton's Lymphoma Ascites (DLA) cells in a dose-dependent manner [].
- Molecular docking with cancer-related proteins: Molecular docking studies revealed that Emodin-8-glucoside exhibits strong binding affinity to various cancer-related proteins, including AKT-1, NF-kB (p65), Stat-3, Bcl-2, Bcl-xl, and c-FLIP [].
Q4: Are there any known toxicological concerns with Emodin-8-glucoside?
A4: Currently, specific toxicological data on Emodin-8-glucoside is limited. Extensive research is needed to understand its safety profile, potential adverse effects, and long-term effects.
Q5: What analytical techniques are used to study Emodin-8-glucoside?
A5: Various analytical methods have been employed to characterize and quantify Emodin-8-glucoside:
- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry, allows separation and quantification of Emodin-8-glucoside in complex mixtures like plant extracts [, , ].
- Ultra-performance liquid chromatography (UPLC): This method offers increased sensitivity and faster analysis compared to traditional HPLC [].
- Spectroscopic methods: Techniques like UV-Vis spectrophotometry are used to confirm the presence and purity of Emodin-8-glucoside [].
- Molecular Docking: This computational approach helps predict the binding affinity and interactions of Emodin-8-glucoside with various biological targets [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-5-iodopyrimidine-2,4-dione](/img/structure/B117749.png)
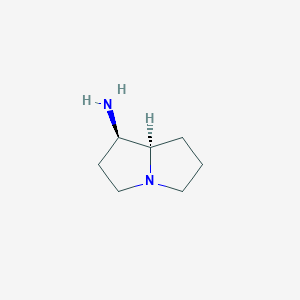
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)


